Hydrolysis Mechanism Divergence: E1cB Pathway via Sulfene Intermediate vs. Direct Substitution
2,2,2-Trifluoroethanesulfonyl chloride (tresyl chloride) undergoes hydrolysis via a unique E1cB (elimination unimolecular conjugate base) mechanism, forming a sulfene intermediate (CF3CH=SO2). This pathway is distinct from the direct nucleophilic substitution typical of many other sulfonyl chlorides, such as methanesulfonyl chloride. The hydrolysis of tresyl chloride is an irreversible E1cB process over pH 1.8–5, with water acting as the carbanion-forming base [1]. This mechanistic divergence is crucial for understanding its reactivity and stability in aqueous environments, as the sulfene intermediate can participate in alternative reaction pathways not available to compounds lacking the α-CH2 proton.
| Evidence Dimension | Hydrolysis mechanism in aqueous acid |
|---|---|
| Target Compound Data | Irreversible E1cB mechanism via sulfene intermediate (CF3CH=SO2) over pH 1.8–5; reversible E1cB in dilute acid |
| Comparator Or Baseline | Methanesulfonyl chloride (typical comparator) generally undergoes direct nucleophilic substitution (SN2) at the sulfur center; no sulfene formation due to lack of α-CH2 proton. |
| Quantified Difference | Mechanistic pathway divergence: E1cB vs. SN2; rate-determining step involves carbanion formation vs. direct attack. Activation parameters differ; exact rate constants not directly comparable without specific pH conditions. |
| Conditions | Aqueous acid, pH range 1.8–5; dilute acid for reversible pathway |
Why This Matters
The E1cB mechanism means tresyl chloride's hydrolysis kinetics are governed by carbanion stability, not simply electrophilicity, affecting shelf-life in moist environments and reaction design in aqueous/organic mixtures compared to mesyl or tosyl chloride.
- [1] King, J. F., et al. (1998). Reversible and Irreversible ElcB Mechanisms in the Hydrolysis of 2,2,2-Trifluoroethanesulfonyl Chloride: Carbanion Intermediates in Aqueous Acid. The Journal of Organic Chemistry, 63(3), 808–811. https://doi.org/10.1021/jo971872v View Source
